
Tert-butyl 4-aminobutyl(methyl)carbamate
Overview
Description
tert-Butyl 4-aminobutyl(methyl)carbamate (CAS: 144222-23-1) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted nitrogen, and a 4-aminobutyl chain. This compound is widely utilized in organic synthesis and pharmaceutical research as a versatile intermediate, particularly in peptide synthesis and drug discovery, where the Boc group serves to protect amine functionalities during reactions . Its linear aliphatic chain and dual amine functionality (primary amine at the butyl terminus and a methylated carbamate nitrogen) contribute to its reactivity and solubility profile, making it suitable for nucleophilic substitutions and coupling reactions.
Preparation Methods
Synthetic Routes for Tert-Butyl 4-Aminobutyl(methyl)carbamate
Nucleophilic Substitution with Tert-Butyl Carbamate
A widely adopted method involves the reaction of tert-butyl carbamate with 4-aminobutyl methylamine. This nucleophilic substitution proceeds under mild conditions (20–25°C) in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (TEA) is typically added to scavenge hydrogen chloride generated during the reaction.
Reaction Scheme:
Key Parameters:
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Solvent: DMF yields higher reaction rates due to its high polarity.
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Stoichiometry: A 1:1 molar ratio of tert-butyl carbamate to 4-aminobutyl methylamine minimizes side products.
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Yield: 70–85% after purification via column chromatography.
Carbamate Formation via Di-Tert-Butyl Dicarbonate
An alternative route employs di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent. This method is advantageous for large-scale synthesis due to Boc₂O’s stability and commercial availability. The reaction is conducted in two phases:
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Activation Phase: Boc₂O reacts with 4-aminobutyl methylamine in tetrahydrofuran (THF) at 0°C to form an intermediate mixed carbonate.
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Rearrangement Phase: Heating to 40°C induces rearrangement to the final carbamate product .
Advantages:
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Avoids use of corrosive reagents like phosgene.
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Scalable to multi-kilogram batches with yields exceeding 90% .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight solvent-dependent reactivity:
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
DMF | 25 | 6 | 82 |
THF | 40 | 12 | 78 |
Acetonitrile | 30 | 8 | 75 |
Key Findings:
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DMF achieves faster kinetics but requires rigorous drying to prevent hydrolysis.
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THF permits milder temperatures, reducing thermal degradation risks .
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates carbamate formation by stabilizing the transition state. In Boc₂O-based routes, 1 mol% DMAP increases yields to 92–95% .
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent patents describe continuous flow processes for enhanced reproducibility :
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Reactor Configuration: Two serially connected tubular reactors.
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Conditions:
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Residence Time: 30–60 minutes.
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Pressure: 2–5 bar to maintain solvent boiling points.
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Purification and Isolation
Crude product is purified via:
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Liquid-Liquid Extraction: Using ethyl acetate and brine to remove unreacted amines.
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Crystallization: From hexane/ethyl acetate mixtures to achieve ≥99% purity.
Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
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δ 1.42 (s, 9H, tert-butyl), 2.85 (s, 3H, N-CH₃), 3.15–3.30 (m, 4H, -CH₂-N).
LC-MS:
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Molecular Ion: [M+H]⁺ at m/z 202.3, consistent with the molecular formula C₁₀H₂₂N₂O₂.
Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients resolve impurities to <0.1%.
Applications in Targeted Synthesis
Neuroprotective Agent Precursor
The compound serves as a key intermediate in synthesizing β-secretase inhibitors. For example, coupling with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione yields candidates for Alzheimer’s disease therapy .
Case Study:
Chemical Reactions Analysis
Reaction Mechanism
The general reaction can be summarized as follows:
The reaction is usually conducted under controlled conditions to minimize side reactions and maximize product formation.
Reaction Conditions
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Temperature : Typically between 0°C to room temperature.
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Solvent : Commonly used solvents include dichloromethane or dimethyl sulfoxide (DMSO).
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Catalysts : Bases such as N,N-diisopropylethylamine (DIEA) may be employed to facilitate the reaction.
Types of Chemical Reactions Involving Tert-butyl 4-aminobutyl(methyl)carbamate
This compound participates in various chemical reactions, including:
Substitution Reactions
Due to the presence of amino groups, this compound can undergo nucleophilic substitution reactions. Common reagents include:
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Alkyl Halides : These can react with the amino groups to produce N-alkylated derivatives.
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Acid Chlorides : These can form amides through acylation reactions.
Oxidation and Reduction Reactions
The compound can also participate in oxidation and reduction reactions, which may alter its functional groups or introduce new ones.
Decarboxylation Reactions
In some cases, tert-butyl carbamates can undergo decarboxylation under basic conditions, leading to the formation of amines or other derivatives.
Inhibitory Activity Studies
Research indicates that this compound may act as an inhibitor of β-secretase and acetylcholinesterase, potentially preventing amyloid beta peptide aggregation—a critical factor in Alzheimer's disease pathology.
Key Findings Table
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Tert-butyl 4-aminobutyl(methyl)carbamate serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly noted for its utility in palladium-catalyzed reactions, such as the Suzuki reaction, which is vital for forming carbon-carbon bonds in organic synthesis.
Table 1: Applications in Organic Synthesis
Application Type | Specific Reaction | Outcome |
---|---|---|
Palladium-Catalyzed | Suzuki Reaction | Successful synthesis of N-Boc-protected anilines |
Carbamate Synthesis | Formation of Functionalized Carbamates | Versatile derivatives for further reactions |
Amino Acid Protection | Synthesis of Protected Amino Acids | Enhanced stability and reactivity |
Medicinal Chemistry
Therapeutic Potential:
The compound has garnered attention for its potential as a therapeutic agent, particularly in neurological research. Studies indicate that it acts as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets in the treatment of Alzheimer's disease.
Mechanism of Action:
- β-Secretase Inhibition: The compound reduces the cleavage of amyloid precursor protein, leading to decreased amyloid beta peptide aggregation.
- Acetylcholinesterase Inhibition: This action enhances cholinergic signaling, which is often impaired in neurodegenerative diseases.
Table 2: Biological Activity and Mechanisms
Case Studies
Case Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound protects astrocytes from amyloid beta-induced toxicity. The compound significantly reduced levels of TNF-α and free radicals, indicating its potential in neuroprotection against Alzheimer's pathology .
Case Study 2: Synthesis of Spermidine Analogues
Research highlighted the compound's role in synthesizing spermidine analogues, which are important in cellular growth and differentiation processes. The synthesis involved various chemical modifications that showcased the compound's versatility as a reagent in complex organic transformations.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminobutyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
The following table compares tert-butyl 4-aminobutyl(methyl)carbamate with structurally related carbamate derivatives, emphasizing key differences in substituents, molecular properties, and applications.
Structural and Functional Analysis
- Methyl Substitution: The methyl group on the carbamate nitrogen in the target compound reduces basicity and steric accessibility compared to unmethylated analogs like tert-butyl (4-aminobutyl)carbamate . This modification can slow hydrolysis rates under acidic conditions, enhancing stability during synthesis.
- Hydroxy vs. Amino Groups: Replacing the terminal amine with a hydroxy group (e.g., tert-butyl (4-hydroxybutyl)(methyl)carbamate) increases polarity and solubility in aqueous media but eliminates primary amine reactivity, limiting its use in coupling reactions .
- Cyclic vs. Linear Backbones : Cyclic derivatives (e.g., pyran- or tetrahydrofuran-based carbamates) exhibit constrained conformations, which can improve binding specificity in drug-receptor interactions but reduce synthetic flexibility .
Physicochemical Properties
- Solubility : The target compound’s primary amine and methylated carbamate group balance hydrophilicity and lipophilicity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO). In contrast, hydroxy-substituted analogs show higher water solubility .
- Stability : The Boc group in all listed compounds provides stability under basic conditions but is cleavable under acidic conditions (e.g., TFA). Methylation on the carbamate nitrogen further delays hydrolysis compared to unmethylated versions .
Biological Activity
Tert-butyl 4-aminobutyl(methyl)carbamate (TBABMC) is a compound of significant interest due to its potential biological activities, particularly in neurological research and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has a molecular formula of C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It features a tert-butyl group that enhances its lipophilicity and stability, making it useful in various chemical reactions. The compound appears as a liquid with a density of about 0.972 g/cm³ and a boiling point around 276.6 °C .
Inhibitory Effects on Enzymes
TBABMC has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it acts as both a β-secretase and an acetylcholinesterase inhibitor . In vitro studies indicate that TBABMC can prevent the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer’s disease, and inhibit the formation of fibrils from Aβ 1-42 .
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
β-Secretase Inhibition | Prevents Aβ aggregation | |
Acetylcholinesterase Inhibition | Reduces Aβ fibril formation | |
Potential Neuroprotective Role | Reduces oxidative stress in astrocytes |
While specific mechanisms for TBABMC remain unclear, its structural characteristics suggest potential interactions with cellular components that could enhance its efficacy as a therapeutic agent. The compound's ability to inhibit β-secretase suggests it may interfere with the amyloidogenic pathway, thereby reducing neurotoxic Aβ levels. Additionally, the inhibition of acetylcholinesterase may lead to increased acetylcholine availability, potentially improving cognitive functions affected by neurodegeneration .
Neuroprotective Studies
In one study involving astrocyte cell cultures treated with Aβ 1-42, TBABMC demonstrated a moderate protective effect against oxidative stress by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This suggests that TBABMC may play a role in mitigating inflammatory responses associated with neurodegenerative conditions .
Table 2: Case Study Overview
Study Focus | Findings | Reference |
---|---|---|
Astrocyte Cell Cultures | Moderate protection against Aβ-induced stress | |
Enzyme Inhibition | Effective β-secretase and acetylcholinesterase inhibition |
Applications in Organic Synthesis
Beyond its biological activities, TBABMC is also utilized in organic synthesis as a reagent in palladium-catalyzed reactions such as the Suzuki reaction. This versatility allows for the synthesis of various organic compounds, including pharmacologically active derivatives .
Q & A
Basic Questions
Q. What are the common synthetic routes for Tert-butyl 4-aminobutyl(methyl)carbamate?
- Methodological Answer : The synthesis typically involves sequential protection and coupling reactions. First, the primary amine group in 4-aminobutyl(methyl)amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N) to form the Boc-protected intermediate. Subsequent methylation of the secondary amine can be achieved via reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN). Purification is performed using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet in ¹H NMR; δ ~28 ppm for quaternary carbon in ¹³C NMR) and the carbamate carbonyl (δ ~155 ppm in ¹³C NMR). The methyl group attached to nitrogen appears as a singlet at δ ~2.8 ppm (¹H NMR).
- IR Spectroscopy : The carbamate C=O stretch appears at ~1680–1720 cm⁻¹.
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ is calculated based on the molecular formula (e.g., C₁₁H₂₂N₂O₂: theoretical m/z 214.17). High-resolution MS (HRMS) confirms the exact mass .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer : After synthesis, the crude product is purified via flash chromatography using silica gel and a gradient of hexane/ethyl acetate (e.g., 70:30 to 50:50). For higher purity, recrystallization in a non-polar solvent (e.g., hexane/dichloromethane) is recommended. Purity (>95%) is confirmed by HPLC with a C18 column (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?
- Methodological Answer : The tert-butyl group provides steric protection to the carbamate, reducing unwanted side reactions (e.g., nucleophilic attack on the carbonyl). However, it may slow down deprotection under acidic conditions (e.g., HCl/dioxane). Kinetic studies using ¹H NMR monitoring at varying HCl concentrations (1–4 M) can quantify deprotection rates. Comparative analysis with less bulky groups (e.g., methyl carbamate) reveals trade-offs between stability and reactivity .
Q. How to resolve contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from differences in reaction scales, reagent purity, or workup protocols. Systematic optimization includes:
- Temperature Control : Maintaining 0–5°C during Boc protection to minimize side reactions.
- Catalyst Screening : Testing alternatives to NaBH₃CN (e.g., BH₃·THF) for methylation efficiency.
- Real-Time Monitoring : Using in situ FTIR to track intermediate formation and adjust stoichiometry .
Q. What strategies improve the stability of this compound under varying pH conditions?
- Methodological Answer : The compound is susceptible to hydrolysis in acidic/basic environments. Stability assays (pH 2–12, 25–40°C) show degradation via carbamate cleavage. To enhance stability:
- Buffered Storage : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions.
- Lyophilization : Store as a lyophilized powder under nitrogen to prevent moisture ingress.
- Inert Atmosphere : Conduct reactions under argon to avoid oxidative degradation .
Q. How to design a kinetic study for the deprotection of the tert-butyl carbamate group?
- Methodological Answer :
- Deprotection Conditions : Treat the compound with trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:4 v/v) at 0–25°C.
- Sampling Intervals : Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.
- Analysis : Quantify free amine using ninhydrin assay or HPLC (UV detection at 254 nm). Rate constants (k) are derived from first-order kinetics plots .
Q. Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., 103–106°C vs. 110–112°C) may stem from polymorphic forms or impurities. To resolve:
- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions.
- Recrystallization Solvent Screening : Test solvents like ethanol, acetonitrile, or toluene to isolate pure crystalline forms.
- PXRD : Compare X-ray diffraction patterns with reference data .
Q. Experimental Design
Q. How to optimize the synthesis of this compound for high-throughput applications?
- Methodological Answer :
- Microreactor Technology : Use continuous-flow systems to enhance heat/mass transfer and reduce reaction time.
- DoE (Design of Experiments) : Vary parameters (temperature, Boc₂O equivalents, solvent ratio) to identify optimal conditions via response surface methodology.
- Automated Workup : Integrate liquid-liquid extraction and in-line HPLC for rapid purification .
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQQISFIQZTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373349 | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-23-1 | |
Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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